
Tolvaptan phosphate sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tolvaptan phosphate sodium is a prodrug of tolvaptan, formulated as the salt tolvaptan sodium phosphate, for intravenous administration. It is primarily used for the treatment of cardiac edema and is converted into the active drug tolvaptan in the human body following administration . Tolvaptan is a selective vasopressin V2-receptor antagonist that helps in managing conditions like hyponatremia associated with heart failure, cirrhosis, and syndrome of inappropriate antidiuretic hormone secretion (SIADH) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tolvaptan phosphate sodium involves several steps. Initially, the nitro group of an intermediate compound is reduced to form an aniline derivative. This is then condensed with 2-methylbenzoyl chloride to produce a diamide . The final step involves the phosphorylation of the compound to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent conditions during the phosphorylation step. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tolvaptan phosphate sodium undergoes several types of chemical reactions, including:
Oxidation: Exposure to oxidative conditions can lead to the formation of degradation products.
Reduction: The nitro group in the intermediate compound is reduced to an aniline derivative during synthesis.
Substitution: The condensation reaction with 2-methylbenzoyl chloride is a substitution reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.
Substitution: Acid chlorides like 2-methylbenzoyl chloride in the presence of a base.
Major Products
The major product formed from these reactions is this compound, which is then converted into the active drug tolvaptan in the body .
Aplicaciones Científicas De Investigación
Tolvaptan phosphate sodium has several scientific research applications:
Mecanismo De Acción
Tolvaptan phosphate sodium acts as a selective and competitive antagonist of the arginine vasopressin receptor 2 (V2). Vasopressin acts on the V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts. By blocking V2 receptors, tolvaptan prevents the insertion of aquaporins into the walls, thus inhibiting water reabsorption. This action results in increased urine volume, decreased urine osmolality, and increased electrolyte-free water clearance, ultimately reducing intravascular volume and increasing serum sodium levels .
Comparación Con Compuestos Similares
Similar Compounds
Conivaptan: Another vasopressin receptor antagonist used to treat hyponatremia.
Lixivaptan: Similar to tolvaptan, used for treating polycystic kidney disease.
Mozavaptan: Used for the treatment of hyponatremia and heart failure.
Uniqueness
Tolvaptan phosphate sodium is unique due to its formulation as a prodrug for intravenous administration, making it suitable for patients who have difficulty with oral intake. Its selective action on V2 receptors and its ability to increase serum sodium levels without significant electrolyte loss make it a valuable therapeutic agent .
Propiedades
Número CAS |
942619-79-6 |
|---|---|
Fórmula molecular |
C26H24ClN2Na2O6P |
Peso molecular |
572.9 g/mol |
Nombre IUPAC |
disodium;[7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl] phosphate |
InChI |
InChI=1S/C26H26ClN2O6P.2Na/c1-16-6-3-4-7-20(16)25(30)28-19-10-11-21(17(2)14-19)26(31)29-13-5-8-24(35-36(32,33)34)22-15-18(27)9-12-23(22)29;;/h3-4,6-7,9-12,14-15,24H,5,8,13H2,1-2H3,(H,28,30)(H2,32,33,34);;/q;2*+1/p-2 |
Clave InChI |
IHNKFKPPZJVMMZ-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)OP(=O)([O-])[O-])C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)

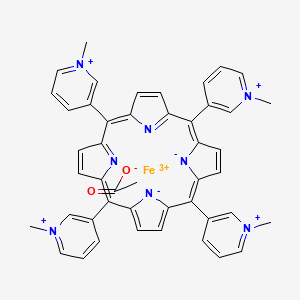

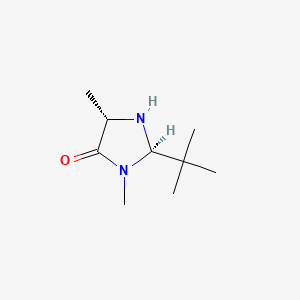

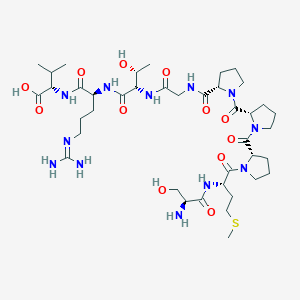

![N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12783128.png)
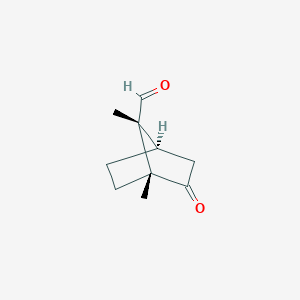
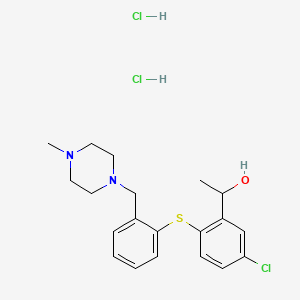
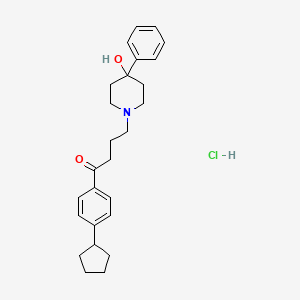
![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)
